N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
The target compound, N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide, features a benzodioxole moiety linked via a thioacetamide bridge to a fluorinated 1,2,4-thiadiazine ring system. The molecular formula is C17H16FN3O5S (molecular weight: 393.4 g/mol). Key structural attributes include:
- 7-Fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl: A thiadiazine ring sulfonated at the 1-position and fluorinated at the 7-position, contributing to electronic effects and metabolic stability.
- Thioacetamide linker: The sulfur atom in the acetamide bridge may improve binding affinity to sulfur-rich enzymatic pockets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O5S2/c17-9-1-3-11-14(5-9)27(22,23)20-16(19-11)26-7-15(21)18-10-2-4-12-13(6-10)25-8-24-12/h1-6H,7-8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOZGIRHBSWCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . By interacting with these targets, it can influence the transport of molecules, potentially altering cellular functions.
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxole moiety with a thiadiazine derivative. The presence of fluorine and sulfur atoms contributes to its potential biological effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N2O4S |
| Molecular Weight | 366.35 g/mol |
| CAS Number | Not available |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives. For instance, derivatives similar to the compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism.
- In vitro studies demonstrated that certain benzodioxol derivatives exhibited IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory activity .
- In vivo studies using streptozotocin-induced diabetic mice showed that these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL .
Anticancer Activity
The anticancer potential of compounds related to this compound has also been investigated:
- Cytotoxicity assays revealed that certain derivatives demonstrated activity against various cancer cell lines with IC50 values between 26 and 65 µM .
- These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of the thiadiazine and benzodioxole moieties may facilitate interactions with specific enzymes or receptors involved in metabolic pathways.
Safety Profile
Safety assessments conducted on normal cell lines indicated that certain derivatives exhibited negligible cytotoxic effects (IC50 > 150 µM), suggesting a favorable safety profile for further exploration .
Study 1: Antidiabetic Efficacy
A study focusing on the antidiabetic effects of benzodioxol derivatives highlighted the efficacy of compound IIc, which was shown to significantly lower blood glucose levels in diabetic mice models after multiple doses .
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of various benzodioxol derivatives on cancer cell lines. The results indicated promising anticancer activity while maintaining safety towards normal cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence:
Key Observations
Impact of Fluorine Substitution :
- The target compound’s 7-fluoro group on the thiadiazine ring contrasts with the 4-fluoro substitution in 4e (). Fluorine’s electron-withdrawing effects may enhance metabolic stability and influence binding to hydrophobic pockets.
- In , a fluorobenzothiazole analog shows fluorine at the 4-position of the benzothiazole, suggesting positional effects on activity.
Sulfone vs. Thiol Groups :
- The target’s 1,1-dioxido (sulfone) group increases polarity and hydrogen-bonding capacity compared to thiol-containing analogs like 4a (). Sulfones are often associated with improved pharmacokinetic profiles.
Heterocyclic Core Variations: Thiadiazine vs. Benzimidazole-triazole hybrids (e.g., 9c, ) exhibit distinct docking poses in α-glucosidase inhibition studies, highlighting the role of triazole rings in enzyme interaction.
Benzodioxole Modifications :
- Substitutions on the benzodioxole ring (e.g., methylene groups in 4a vs. direct acetamide linkage in the target) influence steric bulk and electronic distribution.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves coupling a benzodioxole-amine derivative with a thiadiazine-thiol intermediate. Key steps include:
- Reacting 2-chloro-N-(benzodioxol-5-yl)acetamide with 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine-3-thiol under basic conditions (e.g., potassium carbonate in acetone) .
- Purification via recrystallization from ethanol-DMF mixtures, yielding crystalline products with >95% purity .
- Characterization by HRMS (for molecular weight confirmation) and NMR (to verify substituent positions and sulfur linkages) .
Q. Which spectroscopic methods are critical for structural validation?
Essential techniques include:
- 1H/13C NMR : To confirm the acetamide bridge (δ ~2.8–3.2 ppm for CH2-S and δ ~170 ppm for carbonyl carbons) and benzodioxole protons (δ ~6.8–7.2 ppm) .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1120 cm⁻¹ (S=O stretch from the sulfone group) .
- HRMS : Exact mass analysis to confirm the molecular formula (e.g., [M+H]+ ion matching C16H12FNO6S3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-product formation?
- Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance nucleophilic substitution efficiency .
- Stoichiometry : Maintain a 1:1 molar ratio of chloroacetamide to thiolate to avoid polysubstitution .
- Temperature Control : Reactions at 20–25°C minimize thermal degradation of the sulfone group .
- Purification : Gradient recrystallization (ethanol → DMF) isolates the target compound from unreacted thiol or dimeric by-products .
Q. What computational approaches predict this compound’s reactivity and target interactions?
- DFT Studies : Analyze electron density distribution to identify reactive sites (e.g., sulfur atoms in the thiadiazine ring as nucleophilic centers) .
- Molecular Docking : Simulate binding to acetylcholinesterase or cancer-related kinases, guided by structural analogs with benzodioxole and sulfone moieties .
- MD Simulations : Assess stability in biological membranes using force fields parameterized for sulfonamide derivatives .
Q. How do structural modifications influence biological activity?
- Substituent Effects :
- Thioether vs. Ether Linkage : Thioether improves antioxidant activity (IC50 ~5 µM in DPPH assays) by facilitating radical scavenging .
Q. How to address contradictions in reported biological data?
- Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude inactive impurities .
- Mechanistic Studies : Combine enzyme inhibition assays (e.g., acetylcholinesterase IC50) with transcriptomics to resolve off-target effects .
Methodological Considerations
- Data Contradiction Analysis : For conflicting cytotoxicity results, cross-validate using orthogonal methods (e.g., MTT assay vs. apoptosis markers like caspase-3) .
- X-Ray Crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) to resolve binding ambiguities, leveraging protocols for sulfone-containing heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
